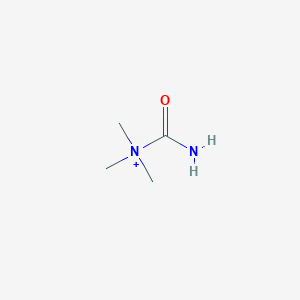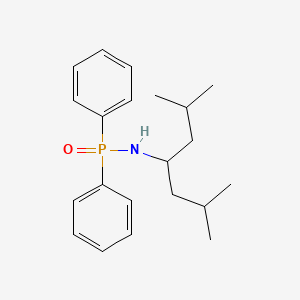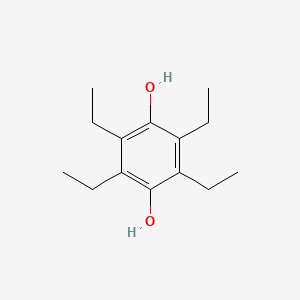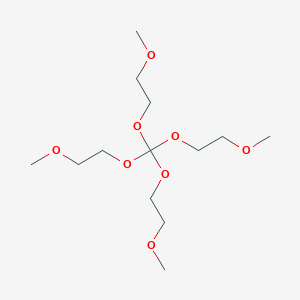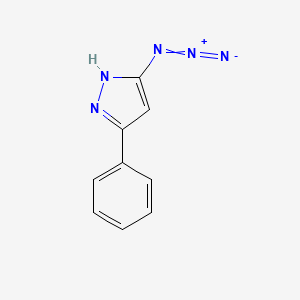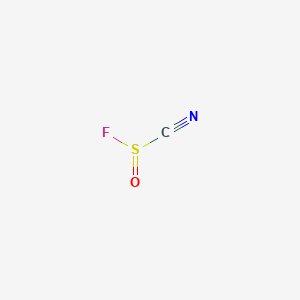
Sulfurocyanidous fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfurocyanidous fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both sulfur and fluorine atoms, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfurocyanidous fluoride typically involves the reaction of sulfur-containing compounds with fluorinating agents. One common method is the reaction of sulfur tetrafluoride with sulfur-containing precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize sulfur tetrafluoride or other fluorinating agents in specialized reactors designed to handle the highly reactive nature of the compounds involved. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfurocyanidous fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. Oxidation reactions typically yield sulfonyl fluoride derivatives, while reduction reactions produce sulfur-containing compounds with lower oxidation states. Substitution reactions result in the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Sulfurocyanidous fluoride has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential as therapeutic agents, especially in the development of enzyme inhibitors.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which sulfurocyanidous fluoride exerts its effects involves the interaction of its sulfur and fluorine atoms with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved often include the formation of stable sulfur-fluorine bonds that are resistant to hydrolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonyl Fluoride: Similar in structure but lacks the cyanide group.
Sulfuryl Fluoride: Contains sulfur and fluorine but differs in its oxidation state and reactivity.
Fluorosulfonyl Compounds: Share the fluorosulfonyl group but have different substituents.
Uniqueness
Sulfurocyanidous fluoride is unique due to the presence of both sulfur and cyanide groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
150563-21-6 |
|---|---|
Molekularformel |
CFNOS |
Molekulargewicht |
93.08 g/mol |
IUPAC-Name |
azanylidynemethanesulfinyl fluoride |
InChI |
InChI=1S/CFNOS/c2-5(4)1-3 |
InChI-Schlüssel |
RBVNABOHCXKJFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)S(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)

